Deoxyelephantopin

Übersicht

Beschreibung

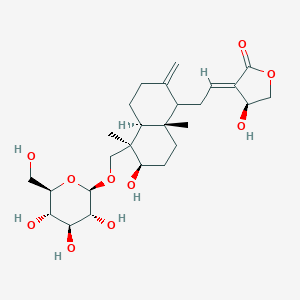

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate is a sesquiterpene lactone compound primarily found in the plants Elephantopus scaber and Elephantopus carolinianus. These plants have been traditionally used in various medicinal practices to treat ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases . (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate has gained significant attention in recent years due to its potent anti-cancer properties and its ability to target multiple signaling pathways involved in cancer progression .

Wissenschaftliche Forschungsanwendungen

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[1021

Wirkmechanismus

Target of Action

Deoxyelephantopin (DET) and its isomer, Isothis compound (IDET), are sesquiterpene lactone compounds that have been extensively explored for their anti-cancer activities . They primarily target multiple signaling pathways deregulated in cancers . DET inhibits NF-κB, MAPK, PI3K/Akt, and β-catenin signaling , while IDET induces ROS generation and suppresses NF-κB activation .

Mode of Action

Both DET and IDET disrupt several processes involved in cancer progression . They modulate the expression of various genes, leading to the inhibition of cancer cell proliferation, survival, invasion, and cell cycle progression, and ultimately induce apoptosis and autophagy .

Biochemical Pathways

DET and IDET induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . They activate downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Pharmacokinetics

A specific, sensitive, and robust LC-MS/MS method was developed and validated for the quantification of DET in rat plasma . After oral and intravenous administration, the Cmax and AUC values of DET increased dose-dependently

Result of Action

The result of DET and IDET’s action is the induction of apoptosis in cancer cells . They disrupt several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Action Environment

The action of DET and IDET can be influenced by environmental factors, although specific studies on this aspect are limited. It is known that these compounds are major components of elephantopus scaber and elephantopus carolinianus, traditional chinese medicinal herbs that have long been used as folk medicines to treat multiple ailments . The efficacy and stability of these compounds could potentially be influenced by factors such as the growth conditions of the plants, extraction methods, and storage conditions.

Biochemische Analyse

Biochemical Properties

Deoxyelephantopin has been found to interact with various enzymes, proteins, and other biomolecules, leading to the induction of apoptosis in cancer cells . It has been reported to induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . This compound can disrupt several processes involved in cancer progression by targeting multiple signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation, invasion, and metastasis of pancreatic cancer cells . It also induces cell apoptosis via oxidative stress and enhances the sensitivity of these cells to other drugs . In colorectal carcinoma cells, this compound induces apoptosis and cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . It also inhibits the NF-κB signaling pathway , which plays a crucial role in many cellular processes including inflammation, immunity, and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exert its effects over time. It has been reported to induce significant dose- and time-dependent growth inhibition of HCT116 colorectal carcinoma cells . It also induces apoptosis and cell cycle arrest in these cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been reported to suppress mammary tumor growth and lung metastasis, and double survival time in mice . It also amplifies the antitumor capacity of other drugs, which is related to the downregulation of NF-κB and its downstream gene products .

Metabolic Pathways

It is known that this compound can disrupt several processes involved in cancer progression by targeting multiple signaling pathways .

Subcellular Localization

It is known that this compound can disrupt several processes involved in cancer progression by targeting multiple signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate can be synthesized using a ring-closing metathesis approach. This method involves the formation of a strained 10-membered ring, which is densely functionalized and presents a synthetic challenge . The synthetic route typically includes the use of Michael acceptors that can engage target proteins covalently .

Industrial Production Methods: Industrial production of deoxyelephantopin is not extensively documented. the compound is primarily extracted from the leaves of Elephantopus scaber and Elephantopus carolinianus using bioassay-guided approaches .

Analyse Chemischer Reaktionen

Types of Reactions: (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides or ketones, while reduction may result in the formation of alcohols .

Vergleich Mit ähnlichen Verbindungen

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate is often compared with its isomer, isodeoxyelephantopin. Both compounds are sesquiterpene lactones found in Elephantopus scaber and Elephantopus carolinianus and share similar biological activities . this compound is unique due to its specific molecular targets and the pathways it modulates. Other similar compounds include:

Parthenolide: Another sesquiterpene lactone with anti-cancer properties.

Thapsigargin: A sesquiterpene lactone known for its ability to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.

Helenalin: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities.

Eigenschaften

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-03-7 | |

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deoxyelephantopin interact with cancer cells?

A1: this compound exhibits its anticancer effects through multiple mechanisms. It induces apoptosis, a programmed cell death process, in various cancer cell lines, including colorectal [], lung adenocarcinoma [], breast [, ], pancreatic [], and osteosarcoma []. This apoptosis induction is closely linked to:

- Increased Reactive Oxygen Species (ROS) Production: DET elevates intracellular ROS levels [, ], leading to oxidative stress and triggering downstream apoptotic pathways.

- Mitochondrial Dysfunction: DET disrupts mitochondrial membrane potential [], a key event in apoptosis initiation.

- Caspase Activation: DET activates caspases [, , ], executioner proteins that dismantle cellular components during apoptosis.

- NF-κB Inhibition: DET suppresses the NF-κB signaling pathway [, , , ], which is often dysregulated in cancer and contributes to cell survival, proliferation, and metastasis.

Q2: Beyond apoptosis, does this compound influence other cancer cell behaviors?

A2: Yes, DET demonstrates additional anticancer activities:

- Cell Cycle Arrest: DET induces cell cycle arrest, primarily at the G2/M phase [, ], preventing cancer cells from dividing and proliferating.

- Inhibition of Invasion and Metastasis: DET reduces the invasive and metastatic potential of cancer cells [, , , , ], hindering their ability to spread.

Q3: What is the molecular formula and weight of this compound?

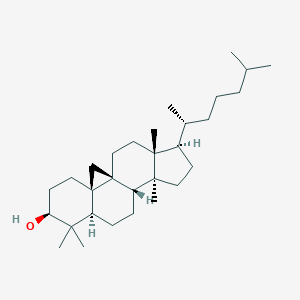

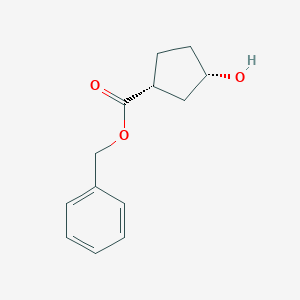

A4: this compound has the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol. []

Q4: Are there spectroscopic data available for this compound?

A5: Yes, the structure of DET has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and mass spectrometry. [, , ] These techniques provide valuable information about its chemical structure and conformation.

Q5: How do structural modifications of this compound affect its activity?

A6: Research on DET derivatives, such as DETD-35, highlights the impact of structural modifications on activity. DETD-35, a semi-synthetic derivative, exhibits enhanced potency against triple-negative breast cancer cells compared to DET [, ]. These findings suggest that specific structural alterations can significantly influence the compound's efficacy and may offer avenues for developing more potent analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

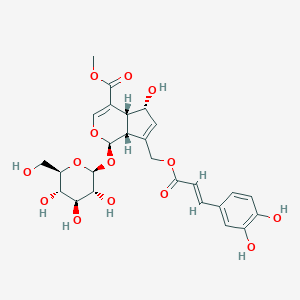

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

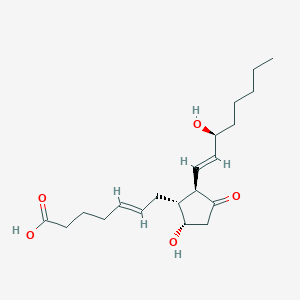

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)

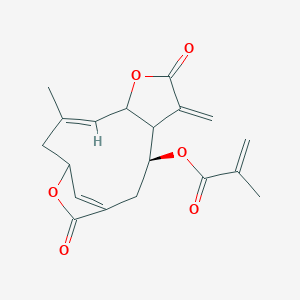

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)